1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide
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Overview
Description
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide is a chemical compound known for its significant role in scientific research, particularly in the field of neuroinflammationTSPO is involved in various cellular functions, including apoptosis, mitochondrial respiration, steroid synthesis, and immunity .
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with isoquinoline in the presence of a base to form the intermediate 2-chlorobenzoylisoquinoline. This intermediate is then reacted with dipropylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving TSPO.
Biology: The compound is utilized to study the role of TSPO in cellular functions such as apoptosis and mitochondrial respiration.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting TSPO.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves its binding to TSPO. This binding modulates the mitochondrial permeability transition pore, affecting mitochondrial function and apoptosis. The compound acts as an antagonist of the human constitutive androstane receptor (CAR), inhibiting its activity by repressing interactions with coactivators .
Comparison with Similar Compounds
Similar compounds to 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide include:
PK11195: Another TSPO ligand with similar binding properties.
Clotrimazole: An antifungal agent that also acts as a CAR antagonist.
Androstenol: A pheromone with CAR inverse agonist properties .
The uniqueness of this compound lies in its specific binding affinity for TSPO and its use as a radiotracer in PET imaging, providing valuable insights into neuroinflammation and other pathological conditions.
Properties
CAS No. |
89242-19-3 |
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Molecular Formula |
C22H23ClN2O |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23ClN2O/c1-3-13-25(14-4-2)22(26)20-15-16-9-5-6-10-17(16)21(24-20)18-11-7-8-12-19(18)23/h5-12,15H,3-4,13-14H2,1-2H3 |
InChI Key |
ROQAEKBEGAOJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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